molecular formula C8H12ClNO B3038193 2-Amino-4-ethylphenol hydrochloride CAS No. 79509-90-3

2-Amino-4-ethylphenol hydrochloride

Cat. No. B3038193
CAS RN: 79509-90-3
M. Wt: 173.64 g/mol
InChI Key: WUFVELQFRAPEFY-UHFFFAOYSA-N
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Description

2-Amino-4-ethylphenol is a compound with the molecular weight of 137.18 . It is a solid substance at room temperature .


Synthesis Analysis

Arylamines, such as 2-Amino-4-ethylphenol, are typically prepared by the reduction of a nitro group on an aromatic ring. Several methods for reducing nitro groups to amines are known. These include catalytic hydrogenation (H2 + platinum catalyst), and zinc, iron, or tin(II) chloride in dilute mineral acid .


Molecular Structure Analysis

The molecular structure of 2-Amino-4-ethylphenol is represented by the formula C8H11NO . The InChI code for this compound is 1S/C8H11NO/c1-2-6-3-4-8(10)7(9)5-6/h3-5,10H,2,9H2,1H3 .


Physical And Chemical Properties Analysis

2-Amino-4-ethylphenol is a solid substance at room temperature . It has a molecular weight of 137.18 .

Scientific Research Applications

UV–VIS and Acid–Base Behavior

  • Study: Acid–base and UV properties of aminophenol ligands and their complexing ability towards Zn2+ were investigated.
  • Findings: The study found weak complexing ability towards Zn2+ ion for all aminophenols under study in the pH range between 2 and 7. The interactions between Zn2+ and aminophenols, including 2-amino-5-ethylphenol, were relatively weak (Falcone, Giuffrè, & Sammartano, 2011).

Fluorescence Derivatization for Aromatic Aldehydes

  • Study: 2-Amino-4,5-ethylenedioxyphenol as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography.
  • Findings: This compound was found useful as a pre-column fluorescence derivatization reagent for aromatic aldehydes, indicating potential applications in analytical chemistry (Nohta, Sakai, Kai, Ohkura, & Saito, 1994).

Protonation Thermodynamics

  • Study: Protonation thermodynamics of aminophenol derivatives in various conditions were analyzed.
  • Findings: This study provided insights into the acid–base properties of aminophenol derivatives like 2-amino-5-ethylphenol, contributing to a deeper understanding of their chemical behavior (Bretti, Stefano, Foti, Sammartano, & Vianelli, 2012).

Analgesic and Antimicrobial Activities of Derivatives

  • Study: Synthesis, analgesic, and antimicrobial activities of novel isoxazole derivatives of aminophenols were explored.
  • Findings: Some synthesized aminophenol derivatives exhibited significant analgesic and antimicrobial activities, highlighting their potential therapeutic applications (Sahu, Banerjee, Sahu, Behera, Pradhan, & Azam, 2009).

Synthesis and Structural Analysis

  • Study: Synthesis and structure of 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol and its metal complexes.
  • Findings: This research involved the synthesis of complexes with transition metals, indicating potential applications in materials science and catalysis (Abbas, Shabir, Saeed, Tirmizi, Echeverría, Piro, & Erben, 2020).

properties

IUPAC Name

2-amino-4-ethylphenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-2-6-3-4-8(10)7(9)5-6;/h3-5,10H,2,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFVELQFRAPEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-ethylphenol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Mobinikhaledi, N Foroughifar… - Monatshefte für Chemie …, 2007 - Springer
A series of azo-compounds were reduced to related aromatic amines in the presence of Fe powder and ammonium chloride. This one step protocol led to the formation of products in …
Number of citations: 2 link.springer.com

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